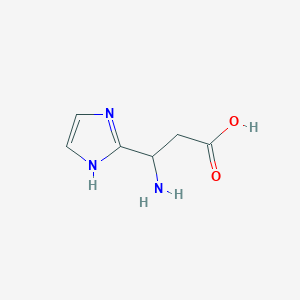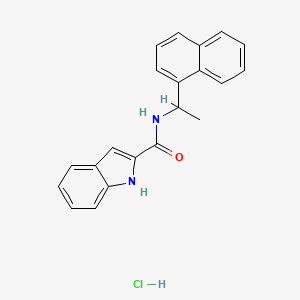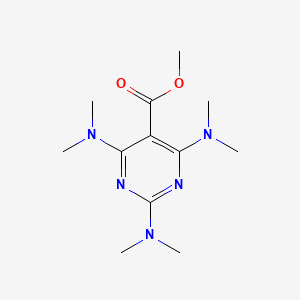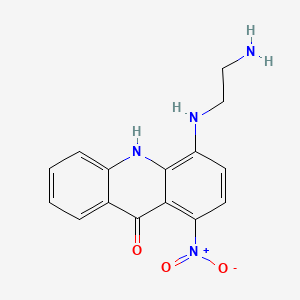
3-Amino-3-(1h-imidazol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(1h-imidazol-2-yl)propanoic acid is a compound of significant interest in various scientific fields It is structurally characterized by an amino group attached to a propanoic acid backbone, with an imidazole ring at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(1h-imidazol-2-yl)propanoic acid typically involves the reaction of imidazole derivatives with amino acids under controlled conditions. One common method includes the refluxing of imidazole with an appropriate amino acid in the presence of a catalyst at elevated temperatures. For example, the synthesis of similar compounds has been achieved by refluxing aqueous solutions of the ligand with equimolar amounts of ruthenium chloride at 60°C for 36 hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(1h-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amino derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3-(1h-imidazol-2-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination complexes.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(1h-imidazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, forming stable complexes that can influence various biochemical processes. Additionally, the amino group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.
Comparación Con Compuestos Similares
3-Amino-3-(1h-imidazol-2-yl)propanoic acid can be compared with other similar compounds such as:
L-Carnosine (2-[(3-aminopropanoyl)amino]-3-(1H-imidazol-5-yl)propanoic acid): A naturally occurring dipeptide with similar structural features.
Imidazolepropionic acid: Another imidazole derivative with distinct chemical properties.
Propiedades
Fórmula molecular |
C6H9N3O2 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
3-amino-3-(1H-imidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-4(3-5(10)11)6-8-1-2-9-6/h1-2,4H,3,7H2,(H,8,9)(H,10,11) |
Clave InChI |
RJAYAGGLYRJZBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(N1)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)
![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)
![tert-Butyl (2R,3S,3aR,6S,7aS)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12941411.png)

![(S)-4-(2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine](/img/structure/B12941423.png)

![1-(1H-Benzo[d]imidazol-2-yl)propan-2-one oxalate](/img/structure/B12941433.png)
![6-Chloro-7-{[2-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12941440.png)





![tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B12941469.png)
